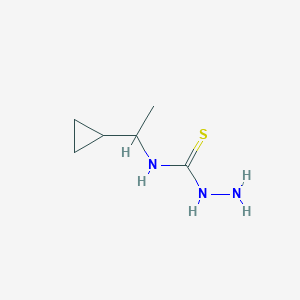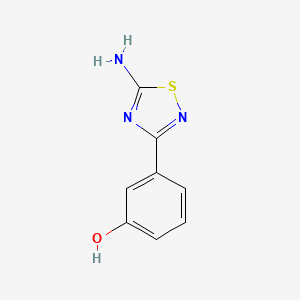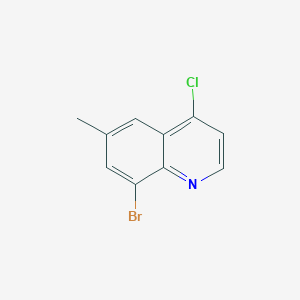![molecular formula C10H22N4O B1371145 1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea CAS No. 1153458-96-8](/img/structure/B1371145.png)
1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral analysis . Unfortunately, the specific molecular structure analysis for “1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea” is not available in the resources I have.科学的研究の応用
Synthesis and Structural Characterization
- Synthesis Techniques : The synthesis of derivatives of this compound, including 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, has been reported. These compounds are characterized using techniques like NMR and ESI/MS analysis (Grijalvo, Nuñez, & Eritja, 2015).
Pharmacological Applications
- sEH Inhibition : Piperazine derivatives, such as 1-adamantan-1-yl-3-(2-piperazin-2-yl-ethyl)-ureas, have been designed and synthesized for inhibiting soluble epoxide hydrolase (sEH), a therapy proposed for hypertension and inflammation. These inhibitors have shown improved water solubility and biological potency (Li et al., 2006).
Antitumor Activities
- Anticancer Potentials : Novel diaryl ureas containing the piperazine group have shown potent and broad-spectrum anti-cancer activities in human cancer cell lines, suggesting their potential as antitumor agents (Zhao et al., 2013).
- In vitro Antimicrobial Studies : Derivatives like 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine have been synthesized and shown significant antibacterial and antifungal activities in in vitro studies (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antiviral Properties
- Anti-Tobacco Mosaic Viral Activity : Urea/thiourea derivatives of piperazine have been synthesized and tested as inhibitors of tobacco mosaic virus (TMV), showing significant antiviral activities and potential as TMV inhibitors (Nagalakshmamma et al., 2020).
Miscellaneous Applications
- Corrosion Inhibition : 1,3,5-Triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel, demonstrating significant inhibition efficiency and suggesting applications in material science (Mistry et al., 2011).
作用機序
Target of Action
Piperazine derivatives, a key structural component of this compound, have been known to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
It is known that piperazine derivatives can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Given the known activities of piperazine derivatives, it can be inferred that this compound may interact with pathways involving dopamine and serotonin .
Result of Action
Based on the known activities of piperazine derivatives, it can be inferred that this compound may have potential antipsychotic effects .
生化学分析
Biochemical Properties
1-[2-(Piperazin-1-yl)ethyl]-3-(propan-2-yl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cationic lipids, which are commonly used in non-viral vectors for the delivery of genetic materials . The nature of these interactions involves the formation of complexes that facilitate the cellular uptake of nucleic acids.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cationic lipids can enhance the transfection efficiency of genetic materials into cells, thereby influencing gene expression . Additionally, it may impact cellular metabolism by altering the uptake and utilization of nucleic acids.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can form complexes with cationic lipids, which then interact with the plasma membrane to facilitate the uptake of genetic materials . This process may involve the inhibition or activation of specific enzymes, leading to changes in gene expression and cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced transfection efficiency. At higher doses, it could potentially cause toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its activity and function within cells, highlighting the importance of understanding its subcellular dynamics.
特性
IUPAC Name |
1-(2-piperazin-1-ylethyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O/c1-9(2)13-10(15)12-5-8-14-6-3-11-4-7-14/h9,11H,3-8H2,1-2H3,(H2,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWHAGCINQEHIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCN1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

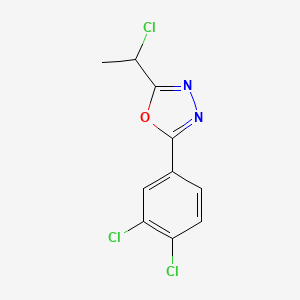
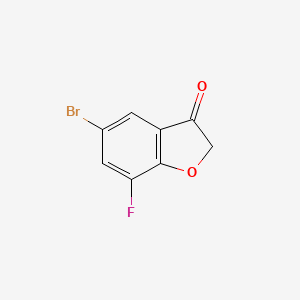
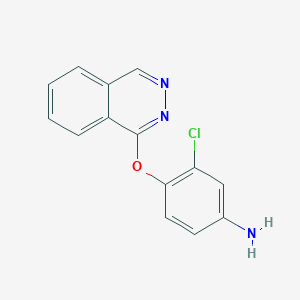
![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)


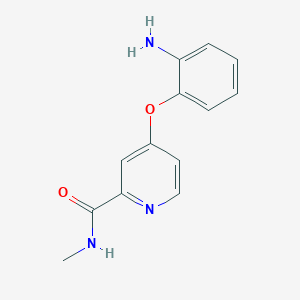
![7-Bromo-5-chlorobenzo[b]furan-3(2H)-one](/img/structure/B1371072.png)
